molecular formula C12H14N2O2 B065610 4-(3-Isocyanatobenzyl)morpholine CAS No. 166740-66-5

4-(3-Isocyanatobenzyl)morpholine

Cat. No. B065610
CAS RN: 166740-66-5
M. Wt: 218.25 g/mol
InChI Key: XJXYHQOMLIRLFC-UHFFFAOYSA-N
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Description

4-(3-Isocyanatobenzyl)morpholine is a chemical compound with the molecular formula C12H14N2O2 . It is also known by other synonyms such as 4-[(3-isocyanatophenyl)methyl]morpholine .


Synthesis Analysis

The synthesis of morpholines, including 4-(3-Isocyanatobenzyl)morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-(3-Isocyanatobenzyl)morpholine consists of a morpholine ring attached to a benzyl group with an isocyanate functional group . The molecular weight of this compound is 218.25 g/mol .


Chemical Reactions Analysis

Morpholines, including 4-(3-Isocyanatobenzyl)morpholine, are synthesized from 1,2-amino alcohols and related compounds . They can also be synthesized from aziridines, epoxides, and related compounds .

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. These findings underscore the potential for developing novel inhibitors targeting carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis of Bis(2,4-diarylimidazol-5-yl) Diselenides

Research into N-benzylbenzamides, including compounds related to 4-(3-Isocyanatobenzyl)morpholine, has led to the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides. These compounds have potential applications in medicinal chemistry due to their unique structural features and possible biological activities (Atanassov, Zhou, Linden, & Heimgartner, 2002).

Discovery of Non-nitrogen Containing Morpholine Isosteres

A potent non-nitrogen containing morpholine isostere has been discovered, showcasing its application in potent selective dual inhibitors of mTORC1 and mTORC2. This highlights the versatility of the morpholine scaffold in drug design, particularly in kinase inhibition (Hobbs et al., 2019).

DNA-PK Inhibitors Synthesis

Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting their use in enhancing the efficacy of ionizing radiation in cancer therapy. This underscores the importance of morpholine derivatives in developing therapeutic agents targeting DNA repair mechanisms (Cano et al., 2010).

Mechanism of Action

While the specific mechanism of action for 4-(3-Isocyanatobenzyl)morpholine is not mentioned in the search results, morpholine derivatives are known to inhibit fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

properties

IUPAC Name

4-[(3-isocyanatophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-10-13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYHQOMLIRLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428734
Record name 4-(3-isocyanatobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Isocyanatobenzyl)morpholine

CAS RN

166740-66-5
Record name 4-(3-isocyanatobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-isocyanatobenzyl)morpholine
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